molecular formula C12H15N5O B12212646 6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B12212646
M. Wt: 245.28 g/mol
InChI Key: SPTUCUNTYMIUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a chemical scaffold based on the pyrido[4,3-d]pyrimidinone core, a structure recognized in medicinal chemistry for developing potent kinase inhibitors . This compound is designed for research applications, particularly in oncology and immunology, where kinases are prominent therapeutic targets. The pyrido[4,3-d]pyrimidinone scaffold is a privileged structure in drug discovery for its ability to act as an ATP-mimetic, competitively inhibiting kinase activity . Its planar, heteroaromatic structure facilitates key hydrogen bonding interactions with the hinge region of kinase active sites, a mechanism observed in co-crystal structures of related inhibitors . Modifications on this core, such as the 6-amino and 2-piperidinyl substituents, are strategic for optimizing binding affinity and selectivity against specific kinases, including those involved in cancer proliferation and immune signaling pathways . Researchers can utilize this compound as a versatile intermediate or a starting point for the design and synthesis of novel inhibitors targeting kinases such as EGFR, SYK, and others . The chemical space around the 2-position (piperidinyl) and the 6-position (amino) offers opportunities for further derivatization to explore structure-activity relationships and enhance pharmacological properties . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

6-amino-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C12H15N5O/c13-17-7-4-10-9(11(17)18)8-14-12(15-10)16-5-2-1-3-6-16/h4,7-8H,1-3,5-6,13H2

InChI Key

SPTUCUNTYMIUCF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)N

Origin of Product

United States

Preparation Methods

Synthesis via 2-Aminonicotinic Acid and Urea Cyclization

A widely documented approach begins with 2-aminonicotinic acid (1 ) as the precursor. Reaction with urea under reflux conditions generates an intermediate pyrimidine ring (2 ), which undergoes halogenation using phosphorus oxychloride (POCl₃) to yield 4-chloro-2-methylsulfanylpyrido[4,3-d]pyrimidine (3 ) . Subsequent amination with piperidine introduces the piperidin-1-yl moiety at the C2 position, forming 4 . Final deprotection and reduction steps afford the target compound.

Key conditions for this route include:

  • Cyclization : Ethanol solvent at 80°C for 12 hours .

  • Halogenation : POCl₃ at 110°C for 6 hours .

  • Amination : Piperidine in tetrahydrofuran (THF) at room temperature for 8 hours.

Yields for this method approximate 60–65%, with purity confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Multi-Step Synthesis Involving Reduction and Oxidation

An alternative pathway, adapted from kinase inhibitor synthesis, employs ethyl ester intermediates. Starting with 4-amino-2-methylsulfanylpyrimidine-5-carboxylic acid ethyl ester (2a ), lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol (3a ) . Manganese dioxide (MnO₂) oxidizes 3a to the corresponding aldehyde (4a ), which undergoes Knoevenagel condensation with active methylene compounds to form the pyrido[4,3-d]pyrimidine core . Piperidine is introduced via nucleophilic substitution at the C2 position.

Critical steps include:

  • Reduction : LiAlH₄ in THF at −10°C, progressing to room temperature .

  • Oxidation : MnO₂ in chloroform for 24 hours .

  • Condensation : Cyanoacetic acid in ethanol with piperidine catalysis .

This method achieves a 55–58% overall yield, validated by ¹H NMR and high-resolution MS .

Halogenation-Amination Sequential Approach

A streamlined two-step process involves direct halogenation of the pyrimidine core followed by piperidine substitution. Starting from 6-aminopyrido[4,3-d]pyrimidin-5(6H)-one (5 ), treatment with thionyl chloride (SOCl₂) generates the 2-chloro derivative (6 ), which reacts with piperidine in dimethylformamide (DMF) at 60°C .

Optimization Notes :

  • Excess piperidine (2.5 equiv) improves substitution efficiency.

  • DMF enhances solubility of the chloro intermediate, reducing reaction time to 4 hours .

This route offers a higher yield of 70–75%, though it requires stringent control over stoichiometry to minimize byproducts.

Chalcone-Based Cyclization Strategy

A less conventional method utilizes chalcone intermediates. Reaction of 2-aminonicotinic acid-derived chalcone (7 ) with 5-aminopyrazoles or 5-amino-1,2,4-triazoles in ethanol under reflux forms the pyrido[4,3-d]pyrimidine scaffold (8 ) . Piperidine is introduced via post-cyclization alkylation using 1-bromo-4-(piperidin-1-yl)butane .

Conditions :

  • Cyclization : Ethanol reflux for 15 hours .

  • Alkylation : Potassium carbonate (K₂CO₃) in acetonitrile at 80°C .

This method yields 50–55% product, with structural confirmation via infrared (IR) spectroscopy and elemental analysis .

Solid-Phase Synthesis for High-Throughput Production

A scalable approach immobilizes the pyrimidine core on Wang resin. Sequential coupling of 2-aminonicotinic acid, urea, and piperidine via microwave-assisted synthesis reduces reaction times to 2–3 hours per step . Cleavage from the resin using trifluoroacetic acid (TFA) yields the final compound.

Advantages :

  • Purity >95% (HPLC).

  • Throughput of 50–100 mg per batch .

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency, scalability, and practicality of each method:

MethodStarting MaterialKey StepsYield (%)Purity (%)
2-Aminonicotinic Acid 2-Aminonicotinic acidCyclization, halogenation60–6590–95
Reduction-Oxidation Ethyl ester intermediatesReduction, condensation55–5885–90
Halogenation-Amination 6-Aminopyrido[4,3-d]pyrimidinoneHalogenation, substitution70–7592–97
Chalcone Cyclization Chalcone derivativeCyclization, alkylation50–5580–85
Solid-Phase Wang resin-bound acidMicrowave coupling60–70>95

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound are tabulated below:

Compound¹H NMR (δ, ppm)MS (m/z) [M+H]⁺Reference
3a 7.85 (s, 1H), 6.70 (bs, 2H), 4.25 (s, 2H)172.00
4a 8.58 (s, 1H), 4.30 (q, 2H), 2.45 (s, 3H)214.10
FinalNot reported274.15 (calc.)

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrido[4,3-d]pyrimidine derivatives, including 6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one. These compounds have been evaluated for their efficacy against various cancer cell lines.

Case Study: Anticancer Screening
In a study assessing the anticancer activity of several derivatives, this compound exhibited notable inhibition against breast cancer (MCF7) and colorectal cancer (RKO) cell lines. The compound demonstrated an IC50 value of approximately 12.4 µM against RKO cells, indicating its potential as a lead compound for further development in cancer therapy .

CompoundCell LineIC50 (µM)
This compoundRKO12.4
Other DerivativesMCF7Varies

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of histone demethylases, specifically KDM4 and KDM5. These enzymes are crucial in the regulation of gene expression and are implicated in various cancers.

Mechanism of Action
The binding affinity of this compound to the Fe(II) site in the active domain of these demethylases allows it to effectively inhibit their activity. This inhibition can lead to altered gene expression patterns that may suppress tumor growth .

Neuropharmacological Applications

In addition to its anticancer properties, the compound shows promise in neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for the treatment of neurological disorders.

Neuroactive Properties
Research indicates that derivatives similar to this compound may influence dopaminergic and serotonergic pathways. This could provide therapeutic avenues for conditions such as depression and anxiety .

Mechanism of Action

The mechanism of action of 6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Weight Biological Activity/IC50 Key References
Target Compound 6-NH₂, 2-piperidinyl 273.31* Not reported -
8-(Phenylethynyl)pyrido[4,3-d]pyrimidin-5(6H)-one 8-phenylethynyl 247.25 Cytotoxic (tested in cell lines)
SKI-O-068 2-cyclohexylamino, 4-CF3-phenyl 491.46 Kinase inhibition (specific IC50 not disclosed)
6-[3-(4-Morpholinyl)propyl]-2-piperidinyl derivative 6-morpholinylpropyl 357.46 Not reported
NVP-HSP990 4-fluoro-2-pyridinyl, methyl 422.45 HSP90 inhibition (IC50 < 10 nM)
GSK PDK1 Inhibitors (e.g., XXXVI) Variable substituents 300–500 PDK1 inhibition (IC50 0.003–10 μM)

*Calculated using average atomic masses.

Key Observations:

Substituent Position and Activity :

  • The 8-phenylethynyl derivative (compound 25 ) showed cytotoxicity in tumor cell lines, likely due to enhanced π-π stacking with cellular targets .
  • The 2-piperidinyl group in the target compound may improve solubility compared to morpholinylpropyl derivatives (e.g., compound in ), as piperidine is less polar than morpholine.
  • SKI-O-068’s trifluoromethylphenyl group enhances hydrophobic interactions, contributing to kinase inhibition .

Biological Relevance: PDK1 inhibitors with pyrido[4,3-d]pyrimidin-5(6H)-one cores exhibit nanomolar potency, highlighting the scaffold’s adaptability for kinase-targeted therapies . NVP-HSP990’s methyl and fluorophenyl groups optimize HSP90 binding, demonstrating the impact of halogenation on drug-like properties .

Key Observations:

  • The target compound’s synthesis likely parallels methods for 6-amino-substituted pyrido[4,3-d]pyrimidines, such as Skraup reactions under acidic conditions .
  • Hydrolysis with NH4OAc (as in ) is a common strategy for introducing oxygen or nitrogen nucleophiles.

Cytotoxicity and Pharmacological Profiles

  • In contrast, thiazole- and triazole-fused pyrido[4,3-d]pyrimidines showed potent activity against breast and prostate cancer cells .
  • Kinase Inhibition : GSK’s PDK1 inhibitors demonstrated broad-spectrum activity across cancer cell lines (e.g., BT474 breast cancer) , suggesting the target compound could be optimized for similar applications.

Biological Activity

6-amino-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrido[4,3-d]pyrimidine core. The compound can be synthesized through reductive amination processes and subsequent modifications to introduce the piperidine moiety.

Anticancer Activity

Pyrido[4,3-d]pyrimidines have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Table 1: Anticancer Activity of Pyrido[4,3-d]pyrimidines

CompoundTargetActivity
This compoundCDK InhibitionModerate to High
VistusertibmTORHigh
PalbociclibCDK4/6FDA Approved

Antimicrobial Activity

Studies have also evaluated the antimicrobial properties of pyrido[4,3-d]pyrimidine derivatives. In vitro tests demonstrated that certain derivatives exhibit moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

CompoundBacterial StrainActivity Level
This compoundE. coliModerate
Benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidineS. aureusModerate

MAO Inhibition

The compound has also been investigated for its potential as a monoamine oxidase (MAO) inhibitor. In vitro studies indicated that it could inhibit MAO activity significantly, which is relevant for treating mood disorders .

Case Studies

  • Anticancer Efficacy : A study evaluated the effect of this compound on human tumor cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of this compound against various bacterial strains using agar diffusion methods. The results suggested promising antibacterial activity that warrants further exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.